Cas no 107030-45-5 (Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI))
![Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI) structure](https://it.kuujia.com/scimg/cas/107030-45-5x500.png)
107030-45-5 structure
Nome del prodotto:Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI)
Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI)
- Dragabine
- AC1L4FJQ
- AC1Q6ZQQ
- ACMC-20deod
- AG-J-92286
- AR-1H8935
- Benzo(d)-1,3-dioxolo(4,5-g)pyrido(4,3,2-jk)(2)benzazepine, 5,6,7,7a-tetrahydro-7-methyl-
- CTK4A4928
- DTXSID90910220
- 107030-45-5
- 7-Methyl-5,6,7,7a-tetrahydro-2H-[1,3]dioxolo[6,7]isoquinolino[1,8-cd][2]benzazepine
-
- Inchi: InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3
- Chiave InChI: IYXPLTSTKGDBLL-UHFFFAOYSA-N
- Sorrisi: CN1CCC2C3=C(C4OCOC=4C=2)C2=CC=CC=C2C=NC13
Proprietà calcolate
- Massa esatta: 292.12128
- Massa monoisotopica: 292.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 0
- Complessità: 468
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 34.1Ų
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 472.2°Cat760mmHg
- Punto di infiammabilità: 239.4°C
- Indice di rifrazione: 1.725
- PSA: 34.06
- LogP: 2.37480
Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI) Letteratura correlata
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
2. Azahomoaporphines: a new heterocyclic skeleton from annonaceaeBruce K. Cassels,André Cavé,Daniel Davoust,Reynald Hocquemiller,Sabino Rasamizafy,Dragana Tadi? J. Chem. Soc. Chem. Commun. 1986 1481
107030-45-5 (Benzo[d]-1,3-dioxolo[4,5-g]pyrido[4,3,2-jk][2]benzazepine,5,6,7,7a-tetrahydro-7-methyl- (9CI)) Prodotti correlati
- 2229488-57-5(2-methoxyquinoline-3-sulfonyl fluoride)
- 2137551-60-9(4-Piperidinol, 3,3-difluoro-4-[[(3-methoxypropyl)amino]methyl]-)
- 60657-23-0(cinobufotenine)
- 773118-51-7(3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid)
- 5398-29-8(3-amidinothiopropanoic acid)
- 1956892-07-1(N-(1-Cyanocyclohexyl)hexahydro-α-methyl-4-(2-oxo-1-pyrrolidinyl)-1H-azepine-1-acetamide)
- 2411295-20-8(N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide)
- 887407-06-9(Methyl 1,4-Dihydro-4-(2’-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide)
- 61336-70-7(Amoxicillin trihydrate)
- 2094328-39-7(N-[[4-(1H-Pyrazol-1-ylmethyl)phenyl]methyl]-2-propenamide)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
